

Physical and chemical properties of 4-Ethoxycarbonyl-3-fluorophenylboronic acid

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Compound of Interest

Compound Name:	4-Ethoxycarbonyl-3-fluorophenylboronic acid
Cat. No.:	B033262

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An In-depth Technical Guide to 4-Ethoxycarbonyl-3-fluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **4-Ethoxycarbonyl-3-fluorophenylboronic acid**, a versatile reagent in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. This document details its known characteristics, provides insights into its reactivity, and outlines general experimental protocols for its use.

Core Physical Properties

4-Ethoxycarbonyl-3-fluorophenylboronic acid is a white to off-white solid at room temperature, typically appearing as a powder or crystalline substance.^[1] Its core physical properties are summarized in the table below, providing a baseline for its handling and use in experimental settings.

Property	Value	Source(s)
CAS Number	874288-38-7	[2]
Molecular Formula	C ₉ H ₁₀ BFO ₄	[2]
Molecular Weight	211.98 g/mol	[1] [2]
Melting Point	158-161 °C	[2]
Boiling Point	370.5 °C (Predicted)	[3]
Appearance	White to off-white powder/crystals	[1]

Table 1: Physical Properties of **4-Ethoxycarbonyl-3-fluorophenylboronic Acid**

Chemical Profile and Reactivity

The chemical behavior of **4-Ethoxycarbonyl-3-fluorophenylboronic acid** is largely dictated by the interplay of its three key functional groups: the boronic acid, the ethoxycarbonyl group, and the fluorine atom on the phenyl ring.

Solubility

While quantitative solubility data is not widely published, qualitative assessments for a structurally similar isomer, 3-Ethoxycarbonyl-4-fluorophenylboronic acid, provide valuable insights. It is expected that **4-Ethoxycarbonyl-3-fluorophenylboronic acid** exhibits similar solubility characteristics.

Solvent	Qualitative Solubility
N,N-Dimethylformamide (DMF)	Very Soluble
Methanol	Soluble
Glacial Acetic Acid	Sparingly Soluble
Chloroform	Very Slightly Soluble
Water	Practically Insoluble

Table 2: Qualitative Solubility Profile[4]

The compound is generally soluble in polar aprotic solvents and alcohols, with limited solubility in non-polar organic solvents and water.

Acidity (pKa)

The precise pKa of **4-Ethoxycarbonyl-3-fluorophenylboronic acid** is not readily available in the literature. However, the pKa of arylboronic acids is known to be influenced by the electronic nature of the substituents on the aromatic ring. The presence of the electron-withdrawing fluorine atom and ethoxycarbonyl group is expected to lower the pKa compared to unsubstituted phenylboronic acid (pKa ~8.8). For instance, the acetylated form of 4-amino-3-fluorophenylboronic acid has a pKa of 7.8.[5] The pKa of arylboronic acids can be experimentally determined using methods such as potentiometric or spectrophotometric titration.[6][7]

Stability and Storage

For optimal stability, **4-Ethoxycarbonyl-3-fluorophenylboronic acid** should be stored in a cool, dry place under an inert atmosphere.[2] Boronic acids, in general, can be susceptible to dehydration to form boroxines (cyclic anhydrides) and require careful handling to maintain their integrity.

Reactivity and Synthetic Applications

The primary application of **4-Ethoxycarbonyl-3-fluorophenylboronic acid** in organic synthesis is as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl compounds which are common motifs in pharmaceuticals and functional materials. The fluorine and ethoxycarbonyl substituents on the phenyl ring can be leveraged to fine-tune the electronic properties and reactivity of the resulting coupled products.[1][8]

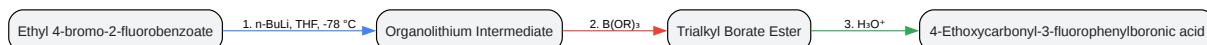
Experimental Protocols

Detailed experimental protocols for the synthesis and specific reactions of **4-Ethoxycarbonyl-3-fluorophenylboronic acid** are not widely published. However, based on established

methodologies for similar compounds, the following sections outline plausible experimental procedures.

Plausible Synthetic Route

A common method for the synthesis of arylboronic acids involves the reaction of an aryl halide with an organolithium reagent, followed by quenching with a trialkyl borate and subsequent hydrolysis. A plausible synthetic pathway for **4-Ethoxycarbonyl-3-fluorophenylboronic acid** starting from ethyl 4-bromo-2-fluorobenzoate is depicted below.



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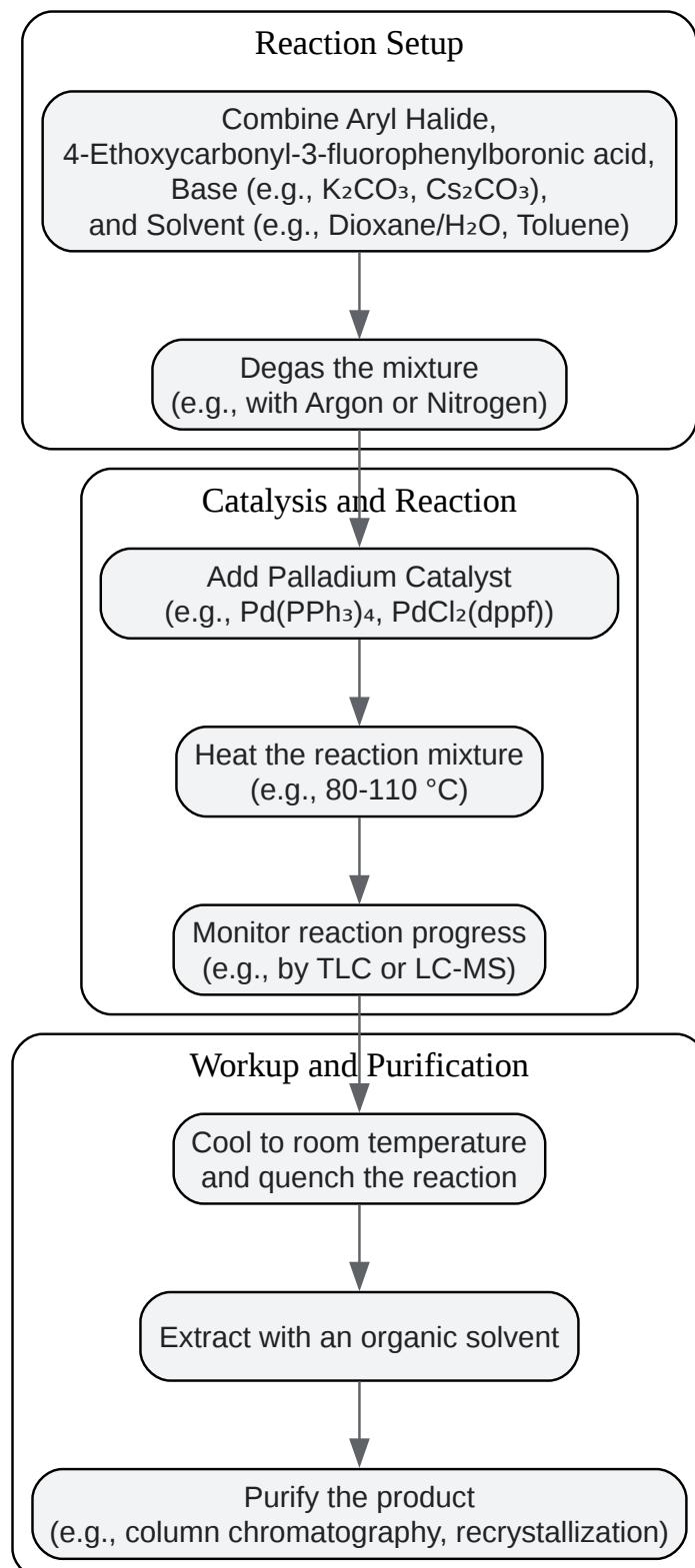
Caption: Plausible synthetic pathway for **4-Ethoxycarbonyl-3-fluorophenylboronic acid**.

Experimental Details:

- **Lithiation:** Ethyl 4-bromo-2-fluorobenzoate would be dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). A solution of n-butyllithium (n-BuLi) in hexanes would be added dropwise to effect a lithium-halogen exchange, forming the corresponding aryllithium intermediate.
- **Borylation:** A trialkyl borate, such as trimethyl borate or triisopropyl borate, would then be added to the reaction mixture at -78 °C. The aryllithium species would undergo nucleophilic attack on the boron atom to form a borate ester intermediate.
- **Hydrolysis:** The reaction would be warmed to room temperature and then quenched with an aqueous acid (e.g., dilute HCl) to hydrolyze the borate ester, yielding the final **4-Ethoxycarbonyl-3-fluorophenylboronic acid** product. The product would then be isolated and purified, typically by extraction and recrystallization.

General Protocol for Suzuki-Miyaura Coupling

The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction using an arylboronic acid like **4-Ethoxycarbonyl-3-fluorophenylboronic acid** with an aryl halide.



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Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Details:

- Reaction Setup: In a reaction vessel, the aryl halide (1.0 eq.), **4-Ethoxycarbonyl-3-fluorophenylboronic acid** (1.1-1.5 eq.), and a base (e.g., potassium carbonate, cesium carbonate, 2-3 eq.) are combined in a suitable solvent system (e.g., a mixture of dioxane and water, or toluene).
- Degassing: The reaction mixture is thoroughly degassed by bubbling an inert gas (argon or nitrogen) through the solution for 15-30 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
- Catalyst Addition: A palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0) $[\text{Pd}(\text{PPh}_3)_4]$ or $[\text{1,1'-bis(diphenylphosphino)ferrocene}] \text{dichloropalladium(II)}$ $[\text{PdCl}_2(\text{dppf})]$), typically 1-5 mol% is added to the reaction mixture under a positive pressure of the inert gas.
- Reaction: The reaction mixture is heated to the desired temperature (commonly between 80-110 °C) and stirred until the reaction is complete, as determined by an appropriate monitoring technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Workup and Purification: Upon completion, the reaction is cooled to room temperature. The mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the desired biaryl product.

Spectroscopic Data

While specific, high-resolution spectroscopic data for **4-Ethoxycarbonyl-3-fluorophenylboronic acid** is not readily available in public databases, typical spectral characteristics can be anticipated based on its structure. Researchers requiring certified data should consult the Certificate of Analysis from their supplier.

- ^1H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the ethyl group of the ester (a quartet and a triplet), and a broad singlet for

the boronic acid protons. The aromatic signals will exhibit splitting patterns consistent with a trisubstituted benzene ring, with coupling to the fluorine atom.

- ^{13}C NMR: The carbon NMR spectrum will display signals for the aromatic carbons (with carbon-fluorine couplings), the carbonyl carbon of the ester, and the two carbons of the ethyl group.
- ^{19}F NMR: The fluorine NMR spectrum will show a single resonance for the fluorine atom, with coupling to the adjacent aromatic protons.
- IR Spectroscopy: The infrared spectrum will likely feature characteristic absorption bands for the O-H stretch of the boronic acid (broad, $\sim 3200\text{-}3500\text{ cm}^{-1}$), the C=O stretch of the ester ($\sim 1720\text{ cm}^{-1}$), C-O stretches, and aromatic C-H and C=C stretching vibrations.
- Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

This technical guide serves as a valuable resource for understanding the fundamental properties and applications of **4-Ethoxycarbonyl-3-fluorophenylboronic acid**. For specific applications, further empirical investigation and consultation of supplier-provided data are recommended.

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